

## 4-Methoxy-5-nitropyridin-2-ol: A Technical Overview

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### Compound of Interest

Compound Name: 4-Methoxy-5-nitropyridin-2(1H)-one

Cat. No.: B033052

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Disclaimer: This document provides a technical overview of 4-Methoxy-5-nitropyridin-2-ol. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this guide supplements the available information with established knowledge of chemically related compounds and theoretical predictions. All experimental protocols provided are generalized and would require optimization for this specific molecule.

### Core Properties

4-Methoxy-5-nitropyridin-2-ol is a substituted nitropyridine derivative. The presence of a nitro group, a methoxy group, and a hydroxyl group on the pyridine ring suggests its potential as a versatile intermediate in medicinal chemistry and materials science. The pyridin-2-ol moiety exists in tautomer equilibrium with its corresponding pyridone form, 2-hydroxypyridine.

Table 1: Physicochemical Properties of 4-Methoxy-5-nitropyridin-2-ol

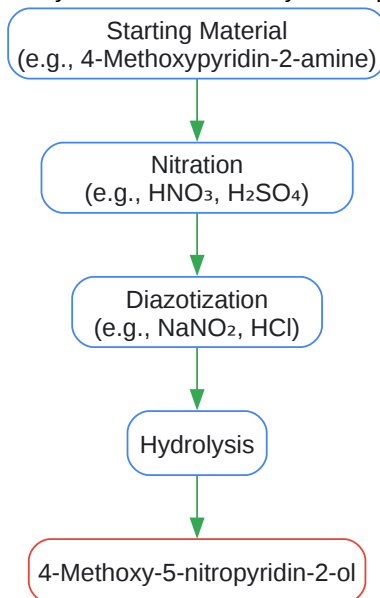
Property	Value	Source
CAS Number	607373-82-0	[1]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	170.12 g/mol	[1]
Predicted LogP	0.6	PubChem
Predicted Hydrogen Bond Donors	1	PubChem
Predicted Hydrogen Bond Acceptors	5	PubChem
Predicted Rotatable Bond Count	1	PubChem

### Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 4-Methoxy-5-nitropyridin-2-ol is not readily available in the literature, a plausible synthetic route can be proposed based on established pyridine chemistry. A common strategy involves the nitration of a corresponding pyridin-2-ol precursor.

A potential synthetic pathway could start from a commercially available substituted pyridine, followed by nitration and methoxylation or vice versa. For instance, a one-pot synthesis method for a similar compound, 2-hydroxy-5-nitropyridine, involves the nitration of 2-aminopyridine followed by a diazotization reaction.

## Hypothetical Synthesis of 4-Methoxy-5-nitropyridin-2-ol

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A possible synthetic route for 4-Methoxy-5-nitropyridin-2-ol.

## Spectroscopic Characterization

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Methoxy-5-nitropyridin-2-ol has been identified in public databases. However, based on its structure, the following spectral features would be anticipated:

- <sup>1</sup>H NMR:** Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl groups.
- <sup>13</sup>C NMR:** Six distinct signals for the carbon atoms of the pyridine ring and the methoxy group.
- IR Spectroscopy:** Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methoxy group, N=O stretching of the nitro group, and C=C and C-N stretching vibrations of the pyridine ring.
- Mass Spectrometry:** The molecular ion peak [M]<sup>+</sup> at m/z 170.03, corresponding to the molecular weight of the compound.

## Potential Biological Activity and Experimental Protocols

Nitropyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-neurodegenerative properties. The presence of the nitro group can be crucial for activity, often acting as a bio-reducible moiety. Given the structural similarities to other bioactive molecules, 4-Methoxy-5-nitropyridin-2-ol could be investigated for several biological activities.

## In Vitro Cytotoxicity Assessment

A primary screening step for novel compounds is to assess their toxicity against various cell lines.

Table 2: Generalized Protocol for In Vitro Cytotoxicity (MTT Assay)

Step	Procedure
1. Cell Seeding	Plate cells (e.g., cancer cell lines like HeLa or normal cell lines like HEK293) in 96-well plates and allow them to adhere overnight.
2. Compound Treatment	Treat cells with a range of concentrations of 4-Methoxy-5-nitropyridin-2-ol for 24-72 hours.
3. MTT Addition	Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
4. Formazan Solubilization	Solubilize the formazan crystals formed by viable cells using a suitable solvent (e.g., DMSO).
5. Absorbance Reading	Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
6. Data Analysis	Calculate the IC <sub>50</sub> value, which is the concentration of the compound that inhibits cell growth by 50%.

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}
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A generalized workflow for assessing cytotoxicity.

## Kinase Inhibition Assay

Many pyridine-based compounds are known to be kinase inhibitors, a class of drugs that block the action of protein kinases.

Table 3: Generalized Protocol for Tyrosine Kinase Inhibition Assay

Step	Procedure
1. Reaction Setup	In a microplate, combine the target tyrosine kinase, a substrate peptide, and various concentrations of 4-Methoxy-5-nitropyridin-2-ol.
2. Initiation	Start the kinase reaction by adding ATP.
3. Incubation	Incubate the reaction mixture at a controlled temperature to allow for phosphorylation of the substrate.
4. Detection	Detect the level of substrate phosphorylation using a specific antibody that recognizes the phosphorylated substrate. This can be done using various methods such as ELISA or fluorescence polarization.
5. Data Analysis	Determine the IC <sub>50</sub> value for the inhibition of the kinase activity.

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Detect [label="Detect Phosphorylation"];
Analyze [label="Calculate IC50", color="#EA4335", fillcolor="#F1F3F4"];
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}
```

A generalized workflow for kinase inhibition assays.

## Antimicrobial Activity Assay

Heterocyclic compounds are a rich source of antimicrobial agents. The antibacterial and antifungal potential of 4-Methoxy-5-nitropyridin-2-ol could be evaluated using standard microbiology assays.

Table 4: Generalized Protocol for Antibacterial Activity (Broth Microdilution)

Step	Procedure
1. Preparation	Prepare a serial dilution of 4-Methoxy-5-nitropyridin-2-ol in a 96-well microplate containing bacterial growth medium.
2. Inoculation	Inoculate each well with a standardized suspension of the test bacteria (e.g., <i>Staphylococcus aureus</i> , <i>Escherichia coli</i> ).
3. Incubation	Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
4. MIC Determination	Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth.
5. MBC Determination (Optional)	To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

## Predicted ADMET Properties

In the absence of experimental data, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are valuable for early-stage drug discovery to identify potential liabilities.

Table 5: Predicted ADMET Properties of 4-Methoxy-5-nitropyridin-2-ol

Property	Predicted Value/Classification	Implication
Human Intestinal Absorption	High	Good potential for oral bioavailability.
Blood-Brain Barrier Permeation	Low	Less likely to cause central nervous system side effects.
CYP450 2D6 Inhibition	Likely Inhibitor	Potential for drug-drug interactions.
Ames Mutagenicity	Predicted Positive	Potential for mutagenicity, requires experimental validation.
Hepatotoxicity	Predicted Positive	Potential for liver toxicity, requires further investigation.

Note: These are computational predictions and require experimental verification.

## Conclusion

4-Methoxy-5-nitropyridin-2-ol is a small molecule with potential for further investigation in drug discovery and materials science. While specific experimental data is currently lacking in the public domain, its chemical structure suggests that it could be a valuable synthetic intermediate and may possess interesting biological activities. The generalized experimental protocols and predictive data presented in this guide offer a framework for initiating research into the properties and applications of this compound. Further experimental studies are necessary to validate these predictions and fully characterize the potential of 4-Methoxy-5-nitropyridin-2-ol.

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## References

- 1. scbt.com [scbt.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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